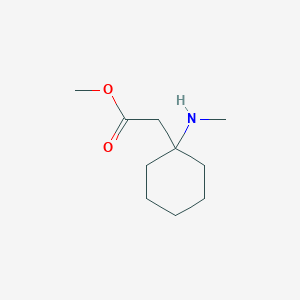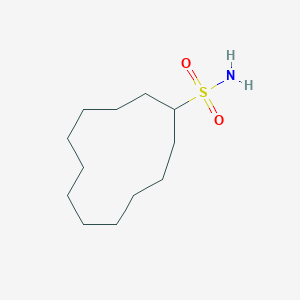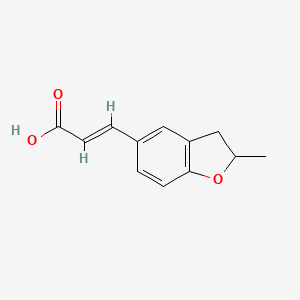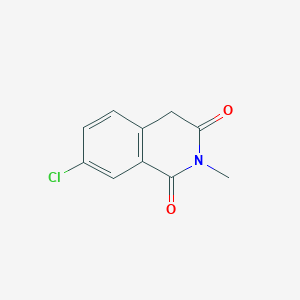
(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride is an organosulfur compound with the molecular formula C15H15ClO2S and a molecular weight of 294.79 g/mol . This compound is known for its reactivity and is used in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride typically involves the reaction of 2,4-dimethylphenylmagnesium bromide with phenylmethanesulfonyl chloride under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is then quenched with water and extracted with an organic solvent to isolate the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by a nucleophile.
Oxidation Reactions: The compound can be oxidized to form sulfonic acids or sulfonates.
Reduction Reactions: It can be reduced to form sulfides or thiols under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
Sulfonamides: Formed from the reaction with amines.
Sulfonates: Formed from the reaction with alcohols.
Sulfides and Thiols: Formed from reduction reactions.
Aplicaciones Científicas De Investigación
(2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: Employed in the modification of biomolecules for studying protein functions and interactions.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific reaction and the nucleophile used .
Comparación Con Compuestos Similares
Similar Compounds
Methanesulfonyl chloride: A simpler sulfonyl chloride with similar reactivity but different applications.
Tosyl chloride: Another sulfonyl chloride used in organic synthesis with different substituents on the aromatic ring.
Benzenesulfonyl chloride: Similar in structure but lacks the methyl groups present in (2,4-Dimethylphenyl)(phenyl)methanesulfonyl chloride.
Uniqueness
This compound is unique due to the presence of both 2,4-dimethylphenyl and phenyl groups, which can influence its reactivity and the types of reactions it undergoes. This makes it a versatile reagent in organic synthesis and industrial applications .
Propiedades
Fórmula molecular |
C15H15ClO2S |
|---|---|
Peso molecular |
294.8 g/mol |
Nombre IUPAC |
(2,4-dimethylphenyl)-phenylmethanesulfonyl chloride |
InChI |
InChI=1S/C15H15ClO2S/c1-11-8-9-14(12(2)10-11)15(19(16,17)18)13-6-4-3-5-7-13/h3-10,15H,1-2H3 |
Clave InChI |
IOOOJYZLMUYNHX-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C(C2=CC=CC=C2)S(=O)(=O)Cl)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















